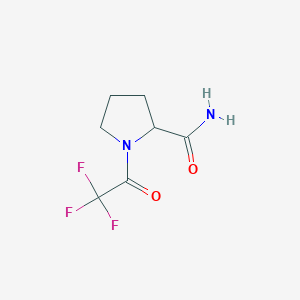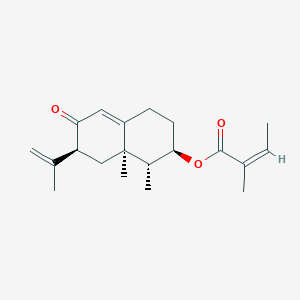
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile, also known as CP-466722, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine protein kinase that plays important roles in various cellular processes, including cell cycle regulation, circadian rhythm, and DNA damage response. CP-466722 has been widely used in scientific research to investigate the functions of CK1δ and its potential as a therapeutic target for various diseases.
Mechanism of Action
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile is a potent and selective inhibitor of CK1δ. CK1δ is a serine/threonine protein kinase that plays important roles in various cellular processes, including cell cycle regulation, circadian rhythm, and DNA damage response. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile binds to the ATP-binding pocket of CK1δ and inhibits its kinase activity. This leads to the modulation of various cellular processes that are regulated by CK1δ.
Biochemical and physiological effects:
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been shown to modulate various cellular processes that are regulated by CK1δ. These include circadian rhythm, DNA damage response, and Wnt signaling pathway. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has also been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, which allows for the specific modulation of CK1δ activity. It has also been shown to have potential therapeutic effects in various disease models, which makes it a promising drug candidate. However, 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has poor pharmacokinetic properties, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile. One direction is to further investigate the biochemical and physiological effects of 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile on various cellular processes. Another direction is to develop more potent and selective inhibitors of CK1δ that have better pharmacokinetic properties. Additionally, further studies are needed to fully understand the potential therapeutic effects of 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile in various disease models. Finally, the development of new assays and techniques for the study of CK1δ activity could lead to new insights into the functions of this protein kinase.
Synthesis Methods
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(2-chloro-6-fluorophenyl)acetate. The second step involves the reaction of ethyl 2-(2-chloro-6-fluorophenyl)acetate with hydrazine hydrate to form 2-(2-chloro-6-fluorophenyl)hydrazinecarboxylic acid ethyl ester. The third step involves the reaction of 2-(2-chloro-6-fluorophenyl)hydrazinecarboxylic acid ethyl ester with phosphorus oxychloride and dimethylformamide to form 4-(2-chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile.
Scientific Research Applications
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been widely used in scientific research to investigate the functions of CK1δ and its potential as a therapeutic target for various diseases. CK1δ has been implicated in the regulation of various cellular processes, including circadian rhythm, DNA damage response, and Wnt signaling pathway. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of these cellular processes. 4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile has also been shown to have potential therapeutic effects in various disease models, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
124169-95-5 |
|---|---|
Product Name |
4-(2-Chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile |
Molecular Formula |
C11H6ClFN2 |
Molecular Weight |
220.63 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H6ClFN2/c12-9-2-1-3-10(13)11(9)8-6-15-5-7(8)4-14/h1-3,5-6,15H |
InChI Key |
FZPAJZKTMRPSJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C#N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNC=C2C#N)F |
synonyms |
4-(2-CHLORO-6-FLUOROPHENYL)-1H-PYRROLE-3-CARBONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)

![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)

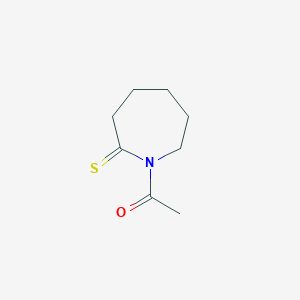
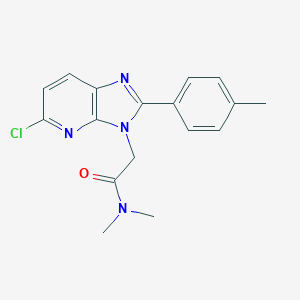

![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

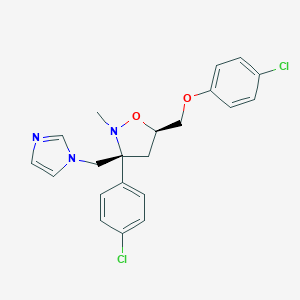
![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)
